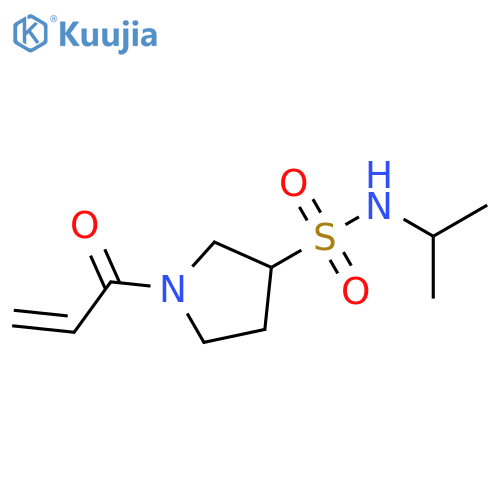

Cas no 2094506-82-6 (N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide)

N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide

-

- インチ: 1S/C10H18N2O3S/c1-4-10(13)12-6-5-9(7-12)16(14,15)11-8(2)3/h4,8-9,11H,1,5-7H2,2-3H3

- InChIKey: QYAMBKGVBOBJPU-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C=C)CCC(S(NC(C)C)(=O)=O)C1

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 427.9±48.0 °C(Predicted)

- 酸性度係数(pKa): 10.96±0.20(Predicted)

N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6670011-0.05g |

1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide |

2094506-82-6 | 95.0% | 0.05g |

$246.0 | 2025-03-13 |

N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamideに関する追加情報

Comprehensive Overview of N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide (CAS No. 2094506-82-6)

The compound N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide, identified by its CAS number 2094506-82-6, is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrrolidinesulfonamide backbone and a reactive 1-oxo-2-propen-1-yl group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzyme inhibition and modulating protein-protein interactions.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing novel therapeutics for conditions like inflammation, cancer, and metabolic disorders. The N-(1-Methylethyl) moiety in this compound enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design. Meanwhile, the 1-oxo-2-propen-1-yl group offers a reactive site for further functionalization, enabling the creation of tailored derivatives for specific applications. These attributes align with current trends in precision medicine and structure-activity relationship (SAR) studies, which dominate modern pharmaceutical research.

From an industrial perspective, CAS 2094506-82-6 is gaining attention as a building block for high-value fine chemicals. Its synthesis often involves multi-step organic reactions, including sulfonylation and acylation, which are topics of interest in green chemistry discussions. Researchers are exploring catalytic methods to optimize its production, reducing waste and energy consumption—a response to the growing emphasis on sustainable chemical manufacturing. This aligns with frequent search queries like "eco-friendly synthesis of sulfonamides" or "catalytic approaches in heterocyclic chemistry."

The compound’s pyrrolidine ring system is another focal point, as this scaffold is prevalent in FDA-approved drugs. Its conformational flexibility and ability to engage in hydrogen bonding make it valuable for molecular recognition—a hot topic in computational chemistry and virtual screening workflows. Computational studies on 2094506-82-6 could provide insights into its binding modes with biological targets, addressing common search terms such as "pyrrolidine sulfonamide docking studies" or "bioisosteric replacement strategies."

Analytical characterization of N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with stringent quality standards required for pharmaceutical intermediates—a concern frequently raised in forums discussing "QC protocols for sulfonamide derivatives." Additionally, stability studies under varying pH and temperature conditions are essential, reflecting the industry’s focus on drug formulation robustness.

In agrochemical applications, this compound’s sulfonamide group may contribute to herbicidal or fungicidal activity, resonating with searches for "new modes of action in crop protection." Its potential as a protease inhibitor could also interest researchers investigating plant-pathogen interactions—a trending subtopic in agricultural biotechnology. However, such uses require extensive environmental safety assessments, a subject often queried as "ecotoxicology of sulfonamide agrochemicals."

Patent landscapes reveal growing interest in 2094506-82-6-related structures, particularly for kinase inhibition and GPCR modulation. These areas dominate recent publications, coinciding with frequent searches like "sulfonamide patents in oncology" or "GPCR allosteric modulators 2024." The compound’s isopropyl group may offer steric advantages in target engagement, a detail relevant to medicinal chemists optimizing ligand efficiency metrics.

Supply chain dynamics for CAS 2094506-82-6 reflect broader trends in specialty chemicals procurement. Manufacturers emphasize regulatory compliance (e.g., REACH, FDA GMP) and supply chain transparency—keywords increasingly prominent in procurement-related searches. The compound’s niche status means it often requires custom synthesis, prompting queries like "reliable suppliers of pyrrolidine sulfonamides" or "scalable routes for N-functionalized sulfonamides."

Future research directions may explore 2094506-82-6 in PROTAC technology or covalent drug discovery, given its reactive enone functionality. These cutting-edge fields generate substantial online discussion, with terms like "targeted protein degradation" and "covalent inhibitor design" showing high search volumes. Such applications would leverage the compound’s dual functionality—a trait increasingly valued in multifunctional drug development strategies.

2094506-82-6 (N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinesulfonamide) 関連製品

- 33332-03-5(4-(Dimethylamino)oxan-3-ol)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)

- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)

- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)

- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)

- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)